N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide is a chemical compound characterized by its unique structure and properties. It belongs to the class of organic compounds known as amines, specifically arylalkylamines, which are often utilized in pharmaceutical applications due to their biological activity. This compound is recognized for its potential therapeutic effects and serves as a valuable building block in organic synthesis.
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide is classified as an organic compound, specifically an amine. Its classification stems from its functional groups, which include an amine group attached to a cyclohexane ring and a dimethoxyphenyl ethyl group. This classification underlines its relevance in medicinal chemistry and organic synthesis.
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide typically involves several steps:
The reaction conditions are critical for optimizing yields and purity. Typical solvents used include tetrahydrofuran or dichloromethane, with temperatures maintained to avoid decomposition of sensitive intermediates. The use of continuous flow reactors may also be employed in industrial settings to enhance efficiency .
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of temperature and pH to prevent side reactions or degradation. For example, when performing electrophilic substitutions, it is essential to use appropriate catalysts or conditions that favor the desired product formation while minimizing by-products .
The mechanism of action for N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide primarily involves its interaction with neurotransmitter receptors in the central nervous system. It may act as a modulator or inhibitor depending on the specific receptor types targeted.
Studies suggest that compounds with similar structures can influence serotonin and dopamine pathways, potentially leading to effects on mood and cognition . The exact pathways remain an area for further research.
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide typically appears as a white crystalline solid. Its melting point and solubility characteristics are crucial for formulation into pharmaceuticals.
Key chemical properties include:
Relevant data can be found in chemical databases such as PubChem .
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide has various applications in scientific research:
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide represents a structurally distinctive compound positioned at the intersection of aromatic biochemistry and alicyclic pharmacology. The molecule features a cyclohexylamine backbone coupled to a 3,4-dimethoxyphenethyl moiety through a secondary amine linkage, with the entire structure stabilized as a hydrobromide salt. This molecular architecture bears significance due to the pharmacophoric elements present in its structure: the basic amine center enables potential interactions with neurotransmitter receptors, the lipophilic cyclohexane ring may enhance blood-brain barrier permeability, and the dimethoxyphenyl group structurally resembles catecholamine neurotransmitters and naturally occurring alkaloids [2] [5]. The presence of electron-donating methoxy groups at the 3- and 4-positions of the phenyl ring enhances the electron density of the aromatic system, potentially influencing receptor binding interactions through π-stacking or hydrogen bonding. This compound belongs to a broader class of bioactive phenethylamines where structural modifications lead to diverse pharmacological profiles, making it a compelling subject for structure-activity relationship investigations [10].
The compound first emerged in chemical literature and commercial catalogs with the assignment of CAS Registry Number 93285-86-0 (base form) and 1609407-37-5 (hydrobromide salt), establishing its unique chemical identity [2] [5]. Early documentation by specialty chemical suppliers including Fluorochem (product code F361360) and BLD Pharm positioned it as a research chemical available in gram quantities, primarily targeting pharmacological and neuroscientific investigations [1] [5]. The discontinuation of commercial supplies (as evidenced by 1g and 5g quantities listed as discontinued across multiple suppliers) coincided with increasing regulatory scrutiny of structurally analogous compounds with potential central nervous system activity [1] [8]. This discontinuation complicated acquisition pathways for researchers, necessitating in-house synthetic approaches. The compound's structural evolution appears connected to medicinal chemistry efforts exploring modifications to the phenethylamine scaffold – a privileged structure in neuropharmacology. Key milestones included the optimization of synthetic routes to achieve 95% purity as confirmed by analytical characterization, including nuclear magnetic resonance spectroscopy and mass spectrometry [2] [5].
The structural hybridity of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide presents compelling structure-activity relationship implications for neuroscience research. The dimethoxyphenethyl component structurally parallels endogenous neurotransmitters dopamine and norepinephrine, as well as numerous psychoactive alkaloids [3]. Meanwhile, the cyclohexylamine moiety introduces conformational constraints and lipophilicity that may enhance CNS penetration – a property exploited in various neurologically active pharmaceuticals [6]. Research interest has focused on its potential interactions with monoamine transporters and receptors, particularly given that structural analogs demonstrate affinity for serotonin, dopamine, and norepinephrine transport systems [10]. The compound's molecular weight of 344.29 g/mol positions it within the optimal range for blood-brain barrier permeability, while the hydrobromide salt form enhances crystallinity, stability, and aqueous solubility – properties critical for in vitro and in vivo pharmacological studies [2] [5]. Though direct behavioral data remains limited in public literature, its structural features suggest potential applications in studying neurotransmitter modulation, particularly within monoaminergic systems implicated in mood, cognition, and reward processing [10].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: